molecular formula C14H20N4O3 B022698 Ethyl 3-[[4-(dimethylaminodiazenyl)benzoyl]amino]propanoate CAS No. 102516-73-4

Ethyl 3-[[4-(dimethylaminodiazenyl)benzoyl]amino]propanoate

Cat. No.: B022698
CAS No.: 102516-73-4
M. Wt: 292.33 g/mol
InChI Key: VFJPPDDTQXMZEK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester typically involves the reaction of 3,3-dimethyl-1-phenyltriazene with beta-alanine ethyl ester under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidation states of the triazene group, while reduction may result in the formation of amines .

Scientific Research Applications

N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and effects on biological systems.

    Industry: Utilized in the production of other chemical compounds and materials

Mechanism of Action

The mechanism of action of N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester involves its interaction with molecular targets and pathways in biological systems. The triazene group can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester is unique due to its specific structure, which includes a beta-alanine ethyl ester group. This structural feature may contribute to its distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

102516-73-4

Molecular Formula

C14H20N4O3

Molecular Weight

292.33 g/mol

IUPAC Name

ethyl 3-[[4-(dimethylaminodiazenyl)benzoyl]amino]propanoate

InChI

InChI=1S/C14H20N4O3/c1-4-21-13(19)9-10-15-14(20)11-5-7-12(8-6-11)16-17-18(2)3/h5-8H,4,9-10H2,1-3H3,(H,15,20)

InChI Key

VFJPPDDTQXMZEK-UHFFFAOYSA-N

SMILES

CCOC(=O)CCNC(=O)C1=CC=C(C=C1)N=NN(C)C

Canonical SMILES

CCOC(=O)CCNC(=O)C1=CC=C(C=C1)N=NN(C)C

Synonyms

ethyl 3-[(4-dimethylaminodiazenylbenzoyl)amino]propanoate

Origin of Product

United States

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